3-Cyano-7-hydroxycoumarin

Vue d'ensemble

Description

3-Cyano-7-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its fluorescent properties and is widely used in various scientific research applications. It is closely related to 3-cyano-7-ethoxycoumarin, which is used as a fluorometric substrate and inhibitor for cytochrome P-450 enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Cyano-7-hydroxycoumarin can be synthesized through various methods. One common method involves the Knoevenagel reaction, where 7-hydroxycoumarin is treated with cyanoacetic acid in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of green solvents and catalysts has been explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyano-7-hydroxycoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the cyano group to other functional groups.

Substitution: The hydroxyl group at the 7-position can be substituted with other groups to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution can yield various alkyl or acyl derivatives .

Applications De Recherche Scientifique

Table 1: Synthesis Methods of 3-Cyano-7-hydroxycoumarin

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Traditional Condensation | Room temperature | 70-85 | |

| Microwave-Assisted | 100 °C, 5 min | 90 | |

| Solvent-Free Synthesis | Reflux in ethanol | 75-80 |

2.1. Antioxidant Activity

Research indicates that 3C7HC possesses significant antioxidant properties, making it a candidate for therapeutic applications against oxidative stress-related diseases. Its efficacy has been demonstrated in various in vitro studies.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant capacity of 3C7HC using DPPH radical scavenging assays. The results indicated a strong correlation between concentration and scavenging activity, highlighting its potential as a natural antioxidant agent.

Table 2: Antioxidant Activity of this compound

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

2.2. Fluorescent Probes

This compound is utilized as a fluorescent probe in biochemical assays due to its photophysical properties. It serves as a substrate for cytochrome P450 enzymes, facilitating the study of metabolic processes.

Case Study: Fluorescent Assays

In a study assessing mixed-function oxidases, the use of 3C7HC resulted in enhanced fluorescence signals, indicating its effectiveness as a substrate for enzyme activity assays.

Material Science Applications

In materials science, 3C7HC has been explored for its potential in developing fluorescent materials and sensors due to its favorable photophysical characteristics.

3.1. Sensor Development

The compound has been integrated into sensor systems for detecting metal ions and environmental pollutants. Its ability to change fluorescence intensity upon binding with specific ions makes it valuable for environmental monitoring.

Table 3: Sensor Performance of this compound

| Ion Detected | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Cu²⁺ | 0.5 | 10 |

| Pb²⁺ | 0.2 | 15 |

Mécanisme D'action

The mechanism of action of 3-cyano-7-hydroxycoumarin involves its interaction with specific molecular targets, such as cytochrome P-450 enzymes. It acts as a substrate and inhibitor, affecting the enzyme’s activity and providing insights into its kinetics and substrate specificity . Additionally, its fluorescent properties make it useful for monitoring various biochemical processes and detecting specific molecules in biological systems .

Comparaison Avec Des Composés Similaires

3-Cyano-7-ethoxycoumarin: Used as a fluorometric substrate and inhibitor for cytochrome P-450 enzymes.

7-Hydroxycoumarin: Known for its anti-tumor activity and used in clinical trials for various cancers.

Uniqueness: 3-Cyano-7-hydroxycoumarin is unique due to its specific fluorescent properties and its ability to act as both a substrate and inhibitor for cytochrome P-450 enzymes. This dual functionality makes it a valuable tool in biochemical research and industrial applications .

Activité Biologique

3-Cyano-7-hydroxycoumarin (3C7HC) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by experimental data and case studies.

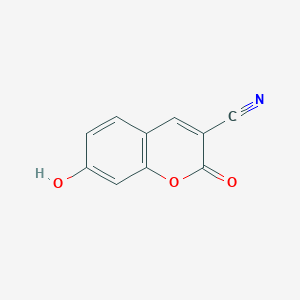

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the 7-position and a cyano group at the 3-position of the coumarin backbone. Its molecular formula is , and it has been studied extensively for its optical and electronic properties.

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Research indicates that 3C7HC acts as an inhibitor of macrophage migration inhibitory factor (MIF), a cytokine involved in inflammation and cancer progression. A study demonstrated that 3C7HC binds to the tautomerase active site of MIF with a high affinity (), resulting in significant inhibition of MIF's enzymatic activity and its interaction with CD74, a receptor implicated in various pathological conditions .

Fluorescent Properties

The compound exhibits notable fluorescent properties, which have been utilized to develop sensitive assays for detecting MIF binding. The fluorescence quenching observed upon binding to MIF allows for the quantification of MIF levels in biological samples, enhancing its utility as a research tool .

Anticancer Activity

This compound has shown promising anticancer effects in vitro. In studies involving A549 lung cancer cells, treatment with 3C7HC resulted in reduced cell proliferation and induced apoptosis. The mechanism appears to involve the inhibition of ERK phosphorylation pathways, which are crucial for cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that 3C7HC exhibits activity against various bacterial strains, although further research is necessary to elucidate the specific mechanisms and efficacy levels.

Structure-Activity Relationship (SAR)

A series of derivatives based on 3C7HC have been synthesized to explore their biological activities further. The structure-activity relationship studies indicate that modifications at the 3-position significantly influence binding affinity and biological efficacy against MIF .

Case Studies

- Fluorescent Probes for MIF : A study highlighted the use of 3C7HC as a fluorescent probe for detecting MIF interactions in cellular environments. The compound's ability to quench fluorescence upon binding provides a method for real-time monitoring of MIF activity in live cells .

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of 3C7HC in inflammatory diseases. Results indicate that administration of the compound can reduce inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Data Summary

| Biological Activity | IC50/Ki Values | Mechanism |

|---|---|---|

| Inhibition of MIF | Competitive inhibition at tautomerase site | |

| Anticancer Activity | Varies by cell line | Inhibition of ERK phosphorylation |

| Antimicrobial Activity | TBD | Further studies required |

Propriétés

IUPAC Name |

7-hydroxy-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO3/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQYTHQDUDCJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172596 | |

| Record name | 3-Cyano-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19088-73-4 | |

| Record name | 3-Cyano-7-hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019088734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyano-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-7-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Cyano-7-hydroxycoumarin useful in studying cytochrome P450 enzymes?

A1: this compound serves as a fluorescent probe for specific cytochrome P450 (CYP) enzymes. Specifically, it acts as a substrate for CYP enzymes like CYP1A2 and CYP3A4, which catalyze its conversion to a fluorescent product, this compound. [, ] This reaction allows researchers to measure the activity of these enzymes in various biological samples. []

Q2: Are there differences in how the isomers of Norendoxifen interact with this compound metabolism?

A2: Interestingly, while E-norendoxifen shows a significantly stronger inhibitory effect on aromatase (CYP19) compared to Z-norendoxifen, both isomers demonstrate similar potencies in inhibiting CYP1A2, CYP3A4, CYP3A5, and CYP2C19. [] This suggests that the isomeric configuration of norendoxifen plays a role in its interaction with specific CYP enzymes, like aromatase, but not others.

Q3: How do solvents influence the fluorescence properties of this compound?

A3: Research indicates that both general solute-solvent interactions and hydrogen bonding influence the UV/Vis absorption and fluorescence of 3C7HC. [] In a mixture of 1,4-dioxane and acetonitrile, 3C7HC exhibits preferential solvation by acetonitrile, leading to a synergistic effect on its spectral properties. [] This highlights the importance of solvent selection when using 3C7HC as a fluorescent probe.

Q4: What computational methods have been employed to study this compound?

A4: Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with the 6-311++G (d,p) basis set, have been successfully employed to determine the optimized geometric structures, vibrational frequencies, and electronic properties of 3C7HC. [, ] This theoretical data complements experimental findings and provides insights into the molecular structure and behavior of 3C7HC. []

Q5: Has the crystal structure of this compound been determined?

A5: While a full crystal structure dedicated to 3C7HC alone isn't mentioned in the provided abstracts, research indicates that the crystal structure of human SULT1A1 bound to PAP and two molecules of 3C7HC has been resolved. [] This finding provides valuable insights into the binding interactions of 3C7HC with biological targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.